(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile
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Overview
Description
(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile is a complex organic compound with a unique structure that combines various functional groups, including a furan ring, a nitrophenyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan ring, followed by the introduction of the nitrophenyl group through electrophilic aromatic substitution. The final steps involve the formation of the pyridine ring and the introduction of the cyano group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[5-(2-bromo-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile
- (5Z)-5-{[5-(2-fluoro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile
Uniqueness
The uniqueness of (5Z)-5-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-6-hydroxy-4-methyl-2-oxo-2,5-dihydropyridine-3-carbonitrile lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H10ClN3O5 |
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Molecular Weight |
383.7 g/mol |
IUPAC Name |
(5Z)-5-[[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
InChI |
InChI=1S/C18H10ClN3O5/c1-9-12(17(23)21-18(24)14(9)8-20)7-11-3-5-16(27-11)13-6-10(22(25)26)2-4-15(13)19/h2-7H,1H3,(H,21,23,24)/b12-7- |
InChI Key |
YNZCRCZSAISAMR-GHXNOFRVSA-N |
Isomeric SMILES |
CC\1=C(C(=O)NC(=O)/C1=C\C2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N |
Canonical SMILES |
CC1=C(C(=O)NC(=O)C1=CC2=CC=C(O2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl)C#N |
Origin of Product |
United States |
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